molecular formula C12H8FN B1339491 3-Fluoro-9H-carbazole CAS No. 391-45-7

3-Fluoro-9H-carbazole

Cat. No.: B1339491
CAS No.: 391-45-7
M. Wt: 185.2 g/mol
InChI Key: IEUMYICVZHBVAV-UHFFFAOYSA-N
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Description

3-Fluoro-9H-carbazole: is an aromatic heterocyclic compound with the molecular formula C12H8FN . It is a derivative of carbazole, where a fluorine atom is substituted at the third position of the carbazole ring. This compound is known for its unique electronic properties and has been studied for various applications in materials science, particularly in the field of optoelectronics.

Biochemical Analysis

Biochemical Properties

3-Fluoro-9H-carbazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, carbazole derivatives, including this compound, have been shown to inhibit the enzyme α-glucosidase, which is involved in carbohydrate metabolism . This inhibition can help reduce postprandial blood glucose levels, making it a potential therapeutic agent for diabetes management. Additionally, this compound may interact with other enzymes and proteins involved in oxidative stress and inflammation pathways, contributing to its antioxidant and anti-inflammatory effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, carbazole derivatives have been shown to reduce oxidative stress and prevent damage to pancreatic cells, which is crucial for maintaining normal insulin secretion and glucose homeostasis . Furthermore, this compound may affect cell signaling pathways involved in inflammation and apoptosis, thereby exerting protective effects on cells under stress conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, the inhibition of α-glucosidase by this compound occurs through binding to the enzyme’s active site, preventing the breakdown of carbohydrates into monosaccharides . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress, inflammation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that carbazole derivatives, including this compound, can maintain their stability under various conditions, ensuring consistent biological activity . Prolonged exposure to this compound may lead to its gradual degradation, resulting in reduced efficacy and potential changes in cellular responses . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert beneficial effects, such as reducing oxidative stress and inflammation . High doses of the compound may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, carbazole derivatives can undergo hydroxylation and other oxidative reactions mediated by cytochrome P450 enzymes . These metabolic transformations can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, carbazole derivatives have been shown to bind to serum albumin, which can influence their distribution and availability in the bloodstream . Additionally, this compound may accumulate in specific tissues or cellular compartments, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, carbazole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-9H-carbazole typically involves the fluorination of carbazole. One common method is the direct fluorination of carbazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of the fluorinating agent, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Substitution: 3-Fluoro-9H-carbazole can undergo electrophilic substitution reactions, where the fluorine atom can be replaced by other electrophiles.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Electrophilic Substitution: Products depend on the electrophile used, such as halogenated, nitrated, or sulfonated derivatives.

    Oxidation: Various oxidized forms of this compound.

    Reduction: Reduced forms of this compound.

Scientific Research Applications

Chemistry:

3-Fluoro-9H-carbazole is used as a building block in the synthesis of various organic compounds, particularly in the development of novel materials with unique electronic properties.

Biology and Medicine:

Research has explored the potential of this compound derivatives in medicinal chemistry, particularly as potential therapeutic agents due to their biological activity.

Industry:

In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices due to its excellent charge transport properties.

Comparison with Similar Compounds

    9H-Carbazole: The parent compound without the fluorine substitution.

    3-Chloro-9H-carbazole: A similar compound with a chlorine atom instead of fluorine.

    3-Bromo-9H-carbazole: A similar compound with a bromine atom instead of fluorine.

Comparison:

3-Fluoro-9H-carbazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly valuable in optoelectronic applications.

Properties

IUPAC Name

3-fluoro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUMYICVZHBVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579134
Record name 3-Fluoro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-45-7
Record name 3-Fluoro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorocarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 23.4 g (106 mmole) 2-chloro-4-fluoro-N-phenylaniline, 0.27 g (5.3 mmole) of palladium(II)acetate, 2.1 g (10.6 mmole) of tri-tert-Butylphosphine, 50.8 g (530 mmole) of sodium tert-butoxide and 1,4-dioxane 150 ml were refluxed under nitrogen for about overnight. Allowed to cool and then quenched by addition of HCl (aq) (2 M, 140 ml). The organic phase was extracted with dichloromethane and water, dried with anhydrous magnesium sulfate, the solvent was removed and the residue was purified by column chromatography on silica (hexane-ethyl acetate) to give product 6.7 g (35%)
Name
2-chloro-4-fluoro-N-phenylaniline
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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